Product packaging for 7-Fluoro-2-methyl-2H-indazole(Cat. No.:CAS No. 1337881-42-1)

7-Fluoro-2-methyl-2H-indazole

Cat. No.: B596423
CAS No.: 1337881-42-1
M. Wt: 150.156
InChI Key: NUFYTAZKXBYYMY-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-2H-indazole (CAS 1337881-42-1) is a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research. The indazole scaffold is a privileged structure in drug discovery, known for its versatile biological activities and presence in several FDA-approved therapeutics . Incorporation of a fluorine atom, as in this derivative, is a common strategy to enhance metabolic stability, influence electronegativity, and improve binding affinity in lead compounds . This reagent serves as a key synthetic intermediate in the development of bioactive molecules. Its applications are particularly prominent in the synthesis of central nervous system (CNS) agents, owing to its structural affinity for neuroactive targets . Furthermore, it is investigated for its role in modulating enzyme activity, especially within kinase inhibition pathways relevant to oncology and inflammatory diseases . The compound also finds utility in agrochemical studies for designing novel pesticides with improved selectivity . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2 B596423 7-Fluoro-2-methyl-2H-indazole CAS No. 1337881-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFYTAZKXBYYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743253
Record name 7-Fluoro-2-methyl-2H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337881-42-1
Record name 2H-Indazole, 7-fluoro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337881-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Fluoro 2 Methyl 2h Indazole and Its Functionalized Derivatives

Classical and Contemporary Approaches to Indazole Ring System Construction

The formation of the indazole ring is a critical step in the synthesis of 7-Fluoro-2-methyl-2H-indazole. Various methods, including classical reductive cyclizations and modern transition metal-catalyzed reactions, have been developed to achieve this.

Cyclization Reactions for 2H-Indazole Formation

The construction of the 2H-indazole scaffold can be achieved through several cyclization strategies. A prominent classical method is the Cadogan reaction, which involves the reductive cyclization of nitroaromatic compounds. nih.govresearchgate.net This reaction is typically performed at high temperatures in the presence of trialkyl phosphites or phosphines. nih.gov While robust, the harsh conditions can limit its applicability. nih.gov

More contemporary approaches offer milder reaction conditions. For instance, the reductive cyclization of ortho-imino-nitrobenzene substrates, generated in situ from the condensation of ortho-nitrobenzaldehydes and amines, can be promoted by tri-n-butylphosphine to yield substituted 2H-indazoles. organic-chemistry.org Another method involves the thermal decomposition of 2-azidobenzylideneamines. nih.gov Additionally, 2H-indazoles can be synthesized from 2-nitrobenzylamines via electroreduction. nih.gov

A notable one-pot, three-component reaction for synthesizing 2H-indazole derivatives utilizes 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles in a green solvent like polyethylene (B3416737) glycol (PEG 300). organic-chemistry.org This copper-catalyzed approach is crucial for the formation of both C-N and N-N bonds. organic-chemistry.org

Reaction Type Starting Materials Key Reagents/Catalysts Notes
Cadogan CyclizationNitroaromatic compoundsTrialkyl phosphites/phosphinesTypically requires high temperatures. nih.govresearchgate.net
Reductive Cyclizationo-nitrobenzylidene aminesMoO2Cl2(dmf)2, Ph3PMicrowave conditions can be used. organic-chemistry.org
Reductive Cyclizationortho-imino-nitrobenzene substratestri-n-butylphosphineOperationally simple and efficient one-pot synthesis. organic-chemistry.org
Three-Component Reaction2-bromobenzaldehydes, primary amines, sodium azideCopper(I) oxide nanoparticlesGreen solvent (PEG 300) is used. organic-chemistry.org
Tandem Reaction2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamidesBase-catalyzedForms 2H-indazole 1-oxides, which are then deoxygenated. nih.gov

Halogenation and Alkylation Strategies within the Indazole Framework

Once the indazole ring is formed, halogenation and alkylation are key steps for further functionalization. The introduction of a fluorine atom at the 7-position and a methyl group at the N2 position are defining features of the target compound.

Halogenation: Direct C–H halogenation of the indazole ring is a desirable method for introducing halogen atoms, which serve as handles for subsequent cross-coupling reactions. rsc.org For 2H-indazoles, metal-free regioselective halogenation has been developed using N-halosuccinimides (NXS, where X = Br, Cl). rsc.org This method allows for the synthesis of mono-, poly-, and hetero-halogenated indazoles by adjusting the reaction conditions. rsc.org Specifically, bromination and iodination are valuable as they introduce atoms suitable for metal-catalyzed cross-coupling reactions. chim.it

Alkylation: The N-alkylation of indazoles can be challenging due to the potential for reaction at either the N1 or N2 position, often resulting in a mixture of products. researchgate.net However, regioselective N2-alkylation can be achieved under acidic conditions, which favor the kinetically controlled product. researchgate.net Trifluoromethanesulfonic acid or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles with various alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org For the synthesis of this compound, 7-fluoroindazole can be methylated at the N2 position using trimethyl orthoformate in the presence of sulfuric acid.

Advanced Synthetic Transformations for Site-Specific Functionalization of this compound

To introduce further diversity into the this compound scaffold, advanced synthetic methods like transition metal-catalyzed coupling reactions are employed. These reactions allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Coupling Reactions for Indazole Derivatization

Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including indazoles. nih.govresearchgate.net These methods offer high efficiency, selectivity, and functional group tolerance. nih.govresearchgate.net

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C(sp²)–C(sp²) bonds. nih.gov It is widely used for the arylation of indazoles due to its mild reaction conditions and broad substrate scope. nih.govrsc.org For example, a regioselective C7-bromination of a 4-substituted 1H-indazole can be followed by a Suzuki-Miyaura reaction with a boronic acid to introduce an aryl group at the C7 position. nih.govrsc.org The optimization of this reaction often involves screening different palladium catalysts, bases, and solvents. nih.gov

The direct arylation of 2H-indazoles with aryl bromides can be achieved with high yields using a low loading of a palladium catalyst, such as Pd(OAc)₂, and an inexpensive base like KOAc. This reaction tolerates a wide range of substituents on both the indazole and the aryl bromide.

Reaction Substrates Catalyst/Ligand Base Solvent Yield
Suzuki-MiyauraC7-bromo-4-substituted-1H-indazoles, (4-methoxyphenyl)boronic acidPd(PPh₃)₄Cs₂CO₃DMFTraces nih.gov
Suzuki-MiyauraC7-bromo-4-substituted-1H-indazoles, (4-methoxyphenyl)boronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂OGood nih.gov
Direct Arylation2H-indazoles, aryl bromidesPd(OAc)₂KOAcCyclopentyl methyl etherHigh

Copper-catalyzed reactions provide alternative and complementary pathways for indazole synthesis and functionalization. pkusz.edu.cn Copper salts can promote oxidative cyclization reactions to form the 2H-indazole ring. pkusz.edu.cn For instance, copper acetate (B1210297) can facilitate the oxidative heterocyclization of certain substrates to yield 2H-indazoles in high yield. pkusz.edu.cn

Copper-catalyzed annulation reactions have also been developed for the direct synthesis of complex indazole systems, such as benzo[f]indazoles, from sulfonyl hydrazides and 1,3-enynes. nih.govacs.orgfigshare.com This method involves the formation of multiple C-N and C-C bonds in a single step under mild conditions. nih.govacs.orgfigshare.com Furthermore, copper-catalyzed intramolecular N-N bond formation offers an efficient route to 2H-indazoles under mild conditions. researchgate.net A copper-mediated annulation of 2-(1-arylvinyl) anilines and aryl nitrosos has been developed for the synthesis of 2,3-diaryl-2H-indazoles. researchgate.net

Rhodium-Catalyzed C-H Activation and Cyclization

Rhodium(III)-catalyzed C-H activation has emerged as a robust and efficient strategy for the one-step construction of the 2H-indazole scaffold. acs.orgnih.govnih.gov This methodology typically involves a formal [4+1] annulation between an azobenzene (B91143) derivative and a one-carbon coupling partner, such as an aldehyde. acs.orgnih.gov The azo group in the starting material serves a dual purpose: it acts as a directing group to facilitate the regioselective activation of an ortho C-H bond by the rhodium catalyst, and it functions as an internal nucleophile to trap the intermediate formed after the initial C-C bond formation. acs.orgnih.gov

The general mechanism commences with the Rh(III)-catalyzed activation of the C-H bond ortho to the azo group, forming a five-membered rhodacycle intermediate. This intermediate then undergoes insertion with a coupling partner. In the case of an aldehyde, this is followed by an intramolecular cyclative capture, where the newly formed hydroxyl group is eliminated, leading to the formation of the indazole ring and subsequent aromatization. acs.orgnih.gov This process is highly versatile and tolerates a wide range of functional groups on both the azobenzene and the aldehyde, allowing for the synthesis of a diverse library of substituted 2H-indazoles. acs.orgnih.gov

While a direct synthesis of this compound via this method has not been explicitly detailed in the reviewed literature, the principles can be extended. A potential route would involve the reaction of a 2-fluoro-azobenzene derivative with a methyl-containing coupling partner. The regioselectivity of the C-H activation on unsymmetrical azobenzenes is influenced by both steric and electronic factors, which would be a critical consideration for a 2-fluoro-substituted substrate. acs.orgnih.gov The choice of the rhodium catalyst system, often a combination of [Cp*RhCl₂]₂ and a silver salt cocatalyst, along with the reaction solvent and temperature, are key parameters for optimizing such a transformation. wiley.com

Table 1: Key Features of Rh(III)-Catalyzed 2H-Indazole Synthesis

Feature Description Reference
Catalyst System Typically [Cp*RhCl₂]₂ with a silver salt (e.g., AgSbF₆). acs.orgwiley.com
Directing Group The azo moiety (N=N) directs ortho C-H activation. acs.orgnih.gov
Coupling Partners Aldehydes, sulfoxonium ylides, α-Cl ketones, etc. acs.orgwiley.com
Mechanism [4+1] annulation via C-H activation, cyclization, and aromatization. acs.orgnih.gov

| Regioselectivity | Controlled by steric and electronic effects of substituents on the azobenzene. | acs.orgnih.gov |

Photoredox Catalysis in 2H-Indazole Synthesis

Visible-light photoredox catalysis represents a powerful and sustainable approach in modern organic synthesis, enabling unique chemical transformations under mild conditions. mdpi.comnih.govacs.org In the context of 2H-indazoles, this technology has been successfully applied for both the synthesis of the heterocyclic core and its subsequent functionalization. mdpi.comacs.org

One innovative approach combines gold and photoredox catalysis for the synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. d-nb.info This dual catalytic system, using AuCl₃ and a ruthenium-based photocatalyst under visible light, promotes an intramolecular hydroamination of the alkyne, followed by a 1,2-hydride shift to yield the final product. d-nb.info This method highlights the potential of photoredox catalysis to mediate complex cyclization and rearrangement cascades for indazole synthesis.

Furthermore, photoredox catalysis is instrumental in the late-stage functionalization of the 2H-indazole scaffold, allowing for the introduction of various important chemical motifs. For instance, direct C-H functionalization reactions, such as trifluoromethylation, have been achieved at the C3-position of 2H-indazoles using visible light and an appropriate photocatalyst. mdpi.com These reactions often proceed through radical pathways, where the photocatalyst generates a reactive radical species that then engages with the indazole ring. mdpi.comnih.gov This strategy avoids the need for harsh reagents and pre-functionalized substrates.

Table 2: Examples of Photoredox-Catalyzed Reactions for 2H-Indazoles

Reaction Type Reactants Catalyst System Product Reference
Cyclization/Hydroamination 2-Alkynylazobenzene AuCl₃ / Ru(bpy)₃Cl₂ 3-Alkenyl-2H-indazole d-nb.info
C3-Trifluoromethylation 2H-Indazole, CF₃ source Organic Dye Photocatalyst 3-Trifluoromethyl-2H-indazole mdpi.com

| Intramolecular C-H Functionalization | Bromo-functionalized indole (B1671886) precursor | Ru(bpy)₃²⁺ | Cyclized indole product | nih.gov |

The versatility of photoredox catalysis, with its mild conditions and high functional group tolerance, makes it a highly attractive tool for the synthesis and diversification of complex molecules like this compound. mdpi.comnih.gov

Regioselective Synthesis and Protecting Group Strategies for Indazoles

A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of alkylation or arylation, as reactions can occur at either the N-1 or N-2 position. The thermodynamic stability generally favors the 1H-indazole tautomer, but kinetic control or specific reaction conditions can lead to the desired 2H-isomer. beilstein-journals.org The use of protecting groups is a key strategy to direct substitution to the desired nitrogen atom.

One effective strategy for achieving regioselective N-2 substitution involves the use of specific directing or protecting groups. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been employed to protect the N-2 position of the indazole ring. This protection not only secures the N-2 position but also directs subsequent lithiation and functionalization to the C-3 position. nih.gov

For the synthesis of this compound, the primary challenge is the regioselective methylation of 7-fluoroindazole. Direct alkylation of indazoles often yields a mixture of N-1 and N-2 isomers. However, specific conditions can heavily favor one over the other. The presence of a substituent at the C-7 position, such as a nitro or methyl carboxylate group, has been shown to confer excellent N-2 regioselectivity during alkylation. beilstein-journals.org This electronic effect, stemming from the electron-withdrawing nature of the 7-substituent, is crucial for directing the incoming alkyl group to the N-2 position. beilstein-journals.org

A particularly relevant method involves the sulfuric acid-mediated methylation of 7-fluoroindazole with trimethyl orthoformate (TMO). In this reaction, sulfuric acid is proposed to protonate the indazole at the N-1 position, which increases the nucleophilicity of the N-2 nitrogen, thereby directing the methylation to this site. This approach provides a high yield of the desired this compound and effectively avoids the formation of the N-1 isomer.

Optimization of Reaction Conditions and Synthetic Yields for this compound Building Blocks

Optimizing reaction conditions is paramount to achieving high yields and purity in the synthesis of specific building blocks like this compound. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and the nature and stoichiometry of the reagents.

A highly effective and optimized method for the synthesis of this compound is the sulfuric acid-mediated methylation of 7-fluoroindazole. This reaction uses trimethyl orthoformate (TMO) as the methylating agent and is conducted in anhydrous toluene (B28343) at elevated temperatures. The optimization of this process revealed that using 1.1 equivalents of sulfuric acid maximizes the N-2 selectivity. The choice of anhydrous toluene as the solvent is critical to prevent the hydrolysis of the TMO reagent. A reaction temperature of 110°C provides a balance between a reasonable reaction rate and the minimization of potential decomposition. This optimized protocol achieves a 70–75% yield of the target compound.

Another approach for the methylation of 7-fluoroindazole involves a copper-catalyzed C-H activation strategy. This method utilizes copper(I) iodide with a phenanthroline ligand and methyl iodide as the alkylating agent in dimethylformamide (DMF) at 80°C. This transition metal-catalyzed route offers the advantage of not requiring pre-functionalized substrates and is compatible with the electron-deficient nature of the fluorinated aromatic system, affording the product in a 60-65% yield.

Table 3: Comparison of Optimized Methylation Methods for 7-Fluoroindazole

Method Catalyst/Reagent Solvent Temperature Yield of this compound Reference
Sulfuric Acid-Mediated H₂SO₄ (1.1 eq.), Trimethyl orthoformate (TMO) Anhydrous Toluene 110°C 70-75%

| Copper-Catalyzed | CuI, Phenanthroline ligand, Methyl iodide | DMF | 80°C | 60-65% | |

These examples underscore the importance of methodical optimization of reaction parameters to develop efficient and high-yielding synthetic routes for valuable chemical entities like this compound.

Biological Activities and Pharmacological Profiles of 7 Fluoro 2 Methyl 2h Indazole Derivatives

Overview of Therapeutic Applications of Indazole-Based Compounds

The indazole scaffold is a significant heterocyclic system in the pharmaceutical industry, forming the basic structure for a multitude of compounds with potential therapeutic value. nih.govtandfonline.com Indazole derivatives are rarely found in nature; however, synthetic compounds incorporating this nucleus exhibit a wide range of pharmacological activities. nih.govmdpi.comnih.gov These derivatives are versatile agents with applications in treating diseases such as cancer, inflammation, bacterial infections, and neurodegenerative disorders. nih.govtandfonline.comresearchgate.net

Extensive research has highlighted the therapeutic versatility of indazole frameworks across various disease pathways. nih.gov Scientists have developed distinct indazole analogs, including 1,2,3-triazolyl-indazoles, carbothioamides, and carboxamides, which demonstrate significant inhibitory effects on various biological targets. researchgate.net The effectiveness of these compounds can be enhanced by the addition of halogenated and electron-withdrawing substituents. researchgate.net

In the realm of oncology, indazole derivatives have shown efficacy against targets such as Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), c-Met, Heat Shock Protein 90 (HSP90), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). researchgate.netnih.gov This has led to successful anticancer responses in models of HER2-positive breast cancer and hepatocellular tumors. researchgate.netnih.gov Furthermore, indazole derivatives have found applications in treating disorders involving protein kinases beyond cancer and in addressing neurodegeneration. nih.gov For instance, the Leucine-Rich Repeat Kinase 2 (LRRK2) antagonist MLi-2 has shown remarkable efficacy in treating neurodegenerative diseases, while indazole-5-carboxamides exhibit a strong affinity for monoamine oxidases, suggesting potential therapeutic avenues for Parkinson's disease. researchgate.netnih.gov

The anti-inflammatory effects of indazole compounds have been linked to the inhibition of Cyclooxygenase-2 (COX-2) and Fibroblast Growth Factor Receptor (FGFR). researchgate.netnih.gov Additionally, some indazole derivatives, such as granisetron (B54018) and benzydamine, are used as a 5HT3 receptor antagonist (anti-emetic) and an anti-inflammatory agent, respectively. nih.gov The structural modularity of the indazole ring allows for functionalization at various positions, enabling the creation of a vast number of derivatives with novel therapeutic properties. nih.gov

In Vitro and In Vivo Biological Evaluation of 7-Fluoro-2-methyl-2H-indazole Analogues

The unique structure of this compound, characterized by a fluorine atom at the 7th position and a methyl group at the 2nd position of the indazole core, contributes to its diverse biological activities. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. This section will delve into the specific biological evaluations of analogues of this compound.

Oncology Research and Anticancer Activity

Indazole derivatives are a significant class of compounds in oncology research, with many demonstrating potent anti-tumor activities. nih.gov They have been investigated as inhibitors of various cancer-related targets, including Fibroblast Growth Factor Receptors (FGFRs), Indoleamine-2,3-dioxygenase 1 (IDO1), Pim kinases, Aurora kinases, Bcr-Abl, and Hypoxia-Inducible Factor-1 (HIF-1). nih.gov Several commercially available anticancer drugs, such as axitinib, linifanib, niraparib, and pazopanib, feature an indazole core. nih.gov

A series of 2-phenyl-2H-indazole-7-carboxamides have been developed as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) 1 and 2. acs.orgnih.gov These inhibitors have shown antiproliferative activities against cancer cells with deficient BRCA-1 and BRCA-2 genes, demonstrating high selectivity over cells proficient in BRCA. acs.orgnih.gov

One notable compound, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), exhibits excellent inhibition of PARP 1 and 2 with IC50 values of 3.8 nM and 2.1 nM, respectively. acs.orgnih.gov In a whole-cell assay, it inhibited PARP activity with an EC50 of 4 nM and suppressed the proliferation of cancer cells with mutant BRCA-1 and BRCA-2 with a CC50 in the 10–100 nM range. acs.orgnih.gov

Furthermore, the substituted 5-fluoro-2-phenyl-2H-indazole-7-carboxamide analog 48 demonstrated potent PARP enzyme inhibition with an IC50 of 4 nM and inhibited the proliferation of BRCA-1 deficient cancer cell lines with a CC50 of 42 nM. researchgate.net

CompoundTargetIC50Cell-based AssayCell Line
MK-4827 PARP-13.8 nMEC50 = 4 nM-
PARP-22.1 nMCC50 = 10-100 nMBRCA-1/2 mutant
Analog 48 PARP4 nMCC50 = 42 nMBRCA-1 deficient

Table 1: PARP Inhibition by 2H-Indazole Derivatives

Indazole derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.govresearchgate.net

c-MET Kinase: The indazole scaffold has been utilized in the design of c-MET inhibitors. Pazopanib, an indazole-containing drug, is a multi-targeted receptor tyrosine kinase inhibitor. ekb.eg

EGFR Kinase: Indazole-based compounds have been developed as covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR). rsc.org Some derivatives have shown selectivity for mutant forms of EGFR, such as the L858R/T790M double mutant, which is associated with resistance to some EGFR tyrosine kinase inhibitors. mdpi.comresearchgate.net For instance, compound 107, a 1H-indazole derivative, was most active against the L858R/T790M double mutant of EGFR with an IC50 value of 0.07 μM. mdpi.com Another compound, 35a, was found to be selective for the EGFR wild type with IC50 values of 3352 nM and 462 nM against the L858R and L858R/T790M mutants, respectively. rsc.org

FGFR Kinase: Several series of 1H-indazole-based derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). mdpi.comnih.gov Fragment-led de novo design led to the discovery of 1H-indazole derivatives that inhibited FGFR1-3 in the range of 0.8–90 μM. mdpi.comnih.gov Compound 106 was identified as the most active inhibitor with IC50 values of 2.0 ± 0.4 μM, 0.8 ± 0.3 μM, and 4.5 ± 1.6 μM for FGFR1, FGFR2, and FGFR3, respectively. mdpi.comnih.gov

Further optimization led to the identification of compound 99 as a potent FGFR1 inhibitor with an enzyme inhibitory IC50 of 2.9 nM and a cellular activity IC50 of 40.5 nM. mdpi.com Another indazole derivative, 9u, stood out as a highly potent FGFR1 inhibitor with an IC50 of 3.3 nM and also exhibited good kinase selectivity. nih.gov

CompoundTarget KinaseIC50
Compound 107 EGFR (L858R/T790M)0.07 µM
Compound 35a EGFR (L858R)3352 nM
EGFR (L858R/T790M)462 nM
Compound 106 FGFR12.0 ± 0.4 µM
FGFR20.8 ± 0.3 µM
FGFR34.5 ± 1.6 µM
Compound 99 FGFR12.9 nM
Compound 9u FGFR13.3 nM

Table 2: Kinase Inhibition by Indazole Derivatives

Indazole-based compounds have been investigated as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) for the treatment of ERα-positive breast cancer. researchgate.netsci-hub.se

A series of 1H-indazole derivatives were identified as orally bioavailable SERDs. mdpi.com Among these, compound 88 was the most efficient degrader of ER-α with an IC50 value of 0.7 nM. mdpi.com Another indazole derivative, GDC-0810/ARN-810 (compound 7), emerged as a potent compound with high ERα binding affinity (IC50 = 6.1 nM) and acted as a full transcriptional antagonist (IC50 = 2 nM). sci-hub.se It also showed high potency in ERα degradation (EC50 = 0.7 nM) and in inhibiting MCF-7 breast cancer cell viability (IC50 = 2.5 nM). sci-hub.se

Indazole-Cl (3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol), a phenyl-2H-indazole core compound, acts as an estrogen receptor-β agonist and has been found to be effective in preventing atherosclerosis through this activation. nih.gov

CompoundActivityTargetIC50 / EC50
Compound 88 SERDER-αIC50 = 0.7 nM
GDC-0810/ARN-810 ERα bindingERαIC50 = 6.1 nM
Transcriptional antagonistERαIC50 = 2 nM
ERα degradationERαEC50 = 0.7 nM
Cell viability inhibitionMCF-7 cellsIC50 = 2.5 nM
Indazole-Cl AgonistER-β-

Table 3: Estrogen Receptor Modulatory Activities of Indazole Derivatives

Kinase Inhibition: Targeting c-MET, EGFR, and FGFR Kinases

Antithrombotic Potential: Factor Xa Inhibition

A novel series of potent and selective Factor Xa inhibitors have been developed utilizing a key 7-fluoroindazolyl moiety. acs.org The 7-fluoro group on the indazole scaffold replaces a carbonyl group of an amide found in previous Factor Xa inhibitors. acs.org

A cocrystal structure of a Factor Xa containing the 7-fluoroindazole 51a revealed that the 7-fluoro atom forms a hydrogen bond with the N–H of Gly216 in the peptide backbone. acs.org This interaction contributes to the high potency of these compounds. The Factor Xa inhibitory potencies were approximately 60-fold greater for the 7-fluoroindazoles 25a and 25c compared to their non-fluorinated counterparts, 25b and 25d. acs.org

Anti-inflammatory and Antiviral Investigations

Indazole derivatives, in general, are recognized for their diverse pharmacological effects, which include anti-inflammatory and antiviral properties. researchgate.netnih.govrjpbcs.com The core indazole scaffold is considered a valuable pharmacophore in the design of new therapeutic agents. nih.govnih.gov While specific studies focusing exclusively on this compound are limited in the public domain, the broader class of indazole derivatives has shown promise in these areas. For instance, some indazole derivatives have been investigated for their ability to inhibit key inflammatory mediators. researchgate.net Similarly, the antiviral potential of indazole compounds has been documented, with some derivatives showing activity against various viral strains. rjpbcs.com The structural similarities of this compound to these active compounds suggest that its derivatives could also exhibit significant anti-inflammatory and antiviral effects.

Calcium Release-Activated Calcium Channel (CRAC) Modulation

The Calcium Release-Activated Calcium (CRAC) channel is a crucial component of cellular calcium signaling, playing a significant role in the activation of immune cells like mast cells and T lymphocytes. nih.govnih.govwikipedia.org Modulation of the CRAC channel is a key therapeutic strategy for managing diseases associated with aberrant immune responses. nih.gov Indazole-3-carboxamides have been identified as potent blockers of the CRAC channel. nih.gov Structure-activity relationship (SAR) studies have revealed that the specific regiochemistry of the amide linker is critical for inhibiting calcium influx and the subsequent release of pro-inflammatory mediators. nih.gov For example, one indazole-3-carboxamide derivative demonstrated the ability to inhibit calcium influx and stabilize mast cells with a sub-micromolar IC50 value. nih.gov This highlights the potential of the indazole scaffold in developing selective CRAC channel modulators. While direct studies on this compound's effect on CRAC channels are not extensively reported, the known activity of other indazole derivatives suggests this as a plausible area for future investigation. nih.govnih.gov

Other Noteworthy Pharmacological Effects (e.g., Antidiabetic, Antibacterial)

The pharmacological profile of indazole derivatives extends beyond anti-inflammatory and antiviral activities to include potential antidiabetic and antibacterial effects. guidechem.comresearchgate.netarabjchem.org The indazole nucleus is a versatile scaffold that has been incorporated into molecules targeting a wide array of biological processes. nih.govnih.gov

Antidiabetic Potential: Some derivatives of related heterocyclic systems have been evaluated for their in vitro antidiabetic potential by assessing their ability to inhibit enzymes like α-glucosidase and α-amylase. tandfonline.com For example, certain N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives have shown potent inhibition of these enzymes. tandfonline.com Given the structural diversity achievable with the indazole core, it is conceivable that derivatives of this compound could be designed to exhibit similar antidiabetic properties.

Antibacterial Activity: Indazole derivatives have been confirmed to possess antibacterial activity. guidechem.com The development of novel antibacterial agents is a critical area of research, and heterocyclic compounds like indazoles are considered promising starting points. mdpi.com Various substituted indazoles have demonstrated inhibitory effects against different bacterial strains. arabjchem.org For instance, certain sulfonamide-containing compounds have shown antibacterial potential against both Gram-positive and Gram-negative bacteria. tandfonline.com This suggests that the this compound scaffold could be a valuable template for the synthesis of new antibacterial agents.

Elucidation of Molecular Mechanisms of Action for this compound Derivatives

Understanding the molecular mechanisms by which this compound derivatives exert their pharmacological effects is crucial for their development as therapeutic agents. This involves studying their interactions with specific biological targets at the molecular level.

Enzyme and Receptor Binding Affinity Studies

The biological activity of this compound and its derivatives is predicated on their ability to bind to and modulate the function of specific enzymes and receptors. The fluorine atom at the 7-position can enhance the binding affinity of the compound to its molecular targets, potentially leading to increased potency.

Enzyme Inhibition: Indazole derivatives have been widely studied as enzyme inhibitors. nih.gov For instance, some derivatives have been shown to inhibit phosphoinositide 3-kinase δ, a target for respiratory diseases. Others have demonstrated inhibitory activity against fibroblast growth factor receptors (FGFRs) and indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The IC50 values obtained from such studies provide a quantitative measure of the compound's inhibitory potency.

Receptor Binding: In addition to enzyme inhibition, indazole derivatives can interact with various receptors. For example, certain indazole compounds have shown binding activity at cannabinoid (CB1) receptors. google.com The affinity of a compound for a specific receptor is a key determinant of its pharmacological profile. Binding assays are employed to determine the strength and specificity of these interactions.

The following table summarizes the inhibitory activities of some representative indazole derivatives against various enzymes:

Derivative ClassTarget EnzymeReported Activity (IC50)
1H-IndazolesIDO1720 nM and 770 nM for specific derivatives nih.gov
3-AminoindazoleAnaplastic Lymphoma Kinase (ALK)12 nM for entrectinib (B1684687) nih.gov
Indazole-based derivativesFGFR1-30.8–90 μM range nih.gov
Indazole-3-carboxamideCRAC channelSub-μM for a specific derivative nih.gov

Key Molecular Interactions and Hydrogen Bonding Networks with Biological Targets

The binding of a this compound derivative to its biological target is governed by a network of molecular interactions. These can include hydrophobic interactions, van der Waals forces, and, crucially, hydrogen bonds. smolecule.comcsic.es The indazole nucleus itself, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor. csic.es

The specific three-dimensional arrangement of atoms in the derivative and the active site of the target protein dictates the nature and strength of these interactions. For example, the oxygen atom within a tetrahydropyran (B127337) ring substituent can participate in hydrogen bonding. smolecule.com Crystallographic studies of indazole derivatives have shown that substituents on the nitrogen atom can adopt specific orientations to minimize steric hindrance and optimize interactions with the target. smolecule.com For instance, in one case, a carboxyl group was found to be oriented perpendicularly to the indazole plane. smolecule.com

The formation of hydrogen bonds between the indazole derivative and amino acid residues in the active site of an enzyme or receptor is often a critical factor for high-affinity binding. csic.es In the solid state, indazole molecules are known to form hydrogen-bonded dimers or catemers. csic.es Similar hydrogen bonding patterns are expected to play a significant role in the interaction of these derivatives with their biological targets.

Structure Activity Relationship Sar and Lead Optimization Strategies for 7 Fluoro 2 Methyl 2h Indazole Scaffolds

Systematic Exploration of Structural Modifications and Their Biological Impact within Indazole Analogues

The biological activity of indazole derivatives can be significantly altered through systematic structural modifications. The indazole core itself is a crucial element for activity, and its diverse functionalization has led to the discovery of compounds with a wide array of therapeutic properties, including antitumor, anti-inflammatory, and antimicrobial effects. nih.gov

Structure-activity relationship (SAR) studies have demonstrated that the introduction of various substituents at different positions of the indazole ring plays a pivotal role in determining the biological activity. For instance, in a series of 1H-indazole-3-carboxamide derivatives, the replacement of a (2-methoxyethyl)-4-methylpiperidine group with other moieties like oxanyl or oxolanyl led to reduced lipophilicity and improved selectivity. rsc.org

Furthermore, fragment-based lead discovery (FBLD) has been a successful approach in identifying and optimizing indazole-based inhibitors. This method involves identifying small molecular fragments that bind to a biological target and then growing or merging these fragments to create more potent leads. nih.gov For example, an indazole fragment hit was identified through a high-concentration biochemical screen and was subsequently optimized to yield a potent inhibitor. nih.gov This highlights the importance of exploring diverse chemical space around the indazole scaffold to identify novel and effective therapeutic agents.

The biological impact of these modifications is vast. For example, certain 3-substituted 1H-indazoles have shown potent inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov In another instance, the substitution of a benzodioxole moiety with an indazole in paroxetine (B1678475) hybrids resulted in a significant increase in potency for G protein-coupled receptor kinase 2 (GRK2). nih.govnih.gov These examples underscore the value of systematic exploration of the indazole scaffold in medicinal chemistry.

Role of the 7-Fluoro Group and Methyl Substitution in Modulating Activity and Selectivity of Indazole Derivatives

The introduction of a fluorine atom at the 7-position of the indazole ring has been shown to be a key strategy for enhancing the potency and selectivity of various inhibitors. Fluorine substitution is a common tactic in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity. nih.gov

In the context of factor Xa inhibitors, the 7-fluoro group on the indazole scaffold was found to mimic the carbonyl group of an amide present in earlier inhibitors. acs.org A cocrystal structure revealed that the 7-fluoro atom forms a hydrogen bond with the N-H of Gly216 in the protein's backbone. acs.org This interaction is significant, as the factor Xa inhibitory potencies of 7-fluoroindazoles were approximately 60-fold greater than their non-fluorinated counterparts. acs.org

Similarly, fluorination of the aromatic ring in indazole derivatives has been shown to increase inhibitory potency and selectivity for nitric oxide synthase (NOS) isoforms. ebi.ac.uk Specifically, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole demonstrated significant inhibition of both NOS-I and NOS-II. ebi.ac.uk

The N-methylation of the indazole ring also plays a crucial role in modulating activity and selectivity. While N-methylation can sometimes diminish the effect on certain targets like NOS, it can also be beneficial. ebi.ac.uk For example, N-methylation of certain indazole-paroxetine hybrid GRK2 inhibitors led to a decrease in GRK2 potency but a more significant drop in potency for other kinases, resulting in over 100-fold selectivity for GRK2. nih.gov However, increasing the size of the alkyl group from methyl to ethyl or isopropyl was not as well-tolerated and resulted in a decrease in GRK2 potency. nih.gov This suggests that the steric bulk of the N-substituent is a critical factor for achieving desired selectivity profiles.

Positional Effects of Substituents on the Indazole Core for Enhanced Potency

The position of substituents on the indazole core is a critical determinant of biological activity and potency. SAR studies have consistently shown that even minor changes in substituent placement can lead to significant differences in efficacy.

For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, it was found that methoxy- or hydroxyl-containing groups were more potent when placed at the C4 position of the indazole ring. acs.org Conversely, only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org

In the development of inhibitors for protein arginine deiminase 4 (PAD4), the position of a chloro substituent on the indazole ring had a notable impact. nih.govscispace.com A chloro group at the 7-position resulted in a modest increase in inhibitory activity against both PAD4 and PAD3. nih.govscispace.com However, placing the chloro substituent at the 6-position led to increased potency against PAD4 and a 2-fold selectivity over PAD3. nih.govscispace.com Substituents at the 4 and 5 positions also led to significant improvements in inhibitory activity. scispace.com

Furthermore, in the optimization of TRPA1 antagonists, a trifluoromethyl group at the 2-position of a phenyl ring combined with various substituents at the 6-position of the indazole ring greatly contributed to improved in vitro activity. acs.org These findings highlight the intricate relationship between substituent position and biological potency, emphasizing the need for careful consideration of positional isomers during drug design.

Rational Design and Lead Optimization Campaigns for 7-Fluoro-2-methyl-2H-indazole Analogues

Rational design and lead optimization are crucial stages in the development of novel therapeutics based on the this compound scaffold. These processes involve a systematic and iterative approach to modify a lead compound to enhance its desired properties while minimizing undesirable ones.

The journey from a "hit" – a compound with initial desired activity – to a "lead" – a more refined compound with drug-like properties – involves various methodologies. Fragment-based lead discovery (FBLD) is one such approach where small, low-affinity fragments that bind to the target are identified and then optimized into more potent leads. nih.govresearchgate.net This method has been successfully applied to discover indazole-based AXL kinase inhibitors. nih.gov

Another key methodology is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. This approach was instrumental in the optimization of indazole derivatives as phosphoinositide-dependent kinase-1 (PDK1) inhibitors. nih.gov High-throughput screening (HTS) is also a common starting point for identifying initial hits from large compound libraries. mdpi.com

Once a lead compound is identified, lead optimization campaigns are initiated. These campaigns focus on improving potency, selectivity, and pharmacokinetic properties. For example, in the development of TRPA1 antagonists, hit-to-lead medicinal chemistry optimization established the SAR around the indazole ring system, leading to the identification of a potent and selective antagonist. acs.org

Several strategies are employed to enhance the potency and selectivity of indazole-based inhibitors. One common approach is the introduction of specific functional groups to exploit interactions with the target protein. As discussed earlier, the 7-fluoro group can form crucial hydrogen bonds, significantly increasing potency. acs.org

The modification of substituents at various positions on the indazole ring is another key strategy. For example, in a series of G protein-coupled receptor kinase 2 (GRK2) inhibitors, replacing a benzodioxole ring with an indazole moiety led to a 20-fold increase in potency. nih.gov However, this also resulted in decreased selectivity. To regain selectivity, further modifications, such as N-alkylation, were explored. nih.gov

Structure-based design plays a pivotal role in improving selectivity. By understanding the binding modes of a compound with its target and off-target proteins, medicinal chemists can design modifications that enhance binding to the desired target while reducing affinity for others. This was demonstrated in the development of selective inhibitors for protein arginine deiminase 4 (PAD4), where the strategic placement of chloro substituents on the indazole ring led to a potent inhibitor with greater than 10-fold selectivity over other PAD isozymes. nih.govscispace.com

The following table provides examples of how structural modifications on the indazole scaffold have impacted potency and selectivity for various targets.

TargetInitial Scaffold/CompoundModificationResult
Factor XaIndazoleAddition of 7-fluoro group~60-fold increase in potency acs.org
GRK2Paroxetine (benzodioxole)Replacement with indazole20-fold increase in potency, but loss of selectivity nih.gov
GRK2Indazole-paroxetine hybridN-methylationDecreased GRK2 potency but >100-fold selectivity over other kinases nih.gov
PAD4IndazoleChloro-substitution at position 6Increased potency and 2-fold selectivity over PAD3 nih.govscispace.com

In addition to potency and selectivity, metabolic stability and favorable pharmacokinetic (PK) properties are essential for a successful drug candidate. Fluorine substitution is a well-established strategy to enhance metabolic stability by blocking metabolically labile sites. nih.gov The introduction of a 7-fluoro group on the indazole ring can lead to reduced metabolism by cytochrome P450 enzymes.

However, the impact of fluorination on metabolic stability is not always straightforward. In one study, the addition of a fluoro substituent to the C6 position of the indazole ring did not significantly affect metabolic stability. nih.gov This highlights the need for experimental evaluation of each modification.

Other strategies to improve PK properties include modifying the lipophilicity of the molecule. For instance, replacing a lipophilic group with a more polar one can reduce clearance and improve oral bioavailability. rsc.org In the development of selective estrogen receptor degraders (SERDs), it was discovered that incorporating 3-fluoroindazole motifs could increase oral bioavailability. nih.gov

The optimization of metabolic stability and pharmacokinetics is a multi-parameter optimization challenge. Computational tools can be used to predict properties like logP and pKa, but experimental validation using in vitro assays, such as mouse liver microsome (MLM) stability assays, is crucial. nih.gov For example, in a study on androgen receptor antagonists, several indazole derivatives showed improved metabolic stability in MLMs compared to the parent compound. nih.gov

Computational and Theoretical Investigations of 7 Fluoro 2 Methyl 2h Indazole

Molecular Docking Simulations for Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. This method is crucial for understanding the structural basis of molecular recognition and for structure-based drug design. For fluorinated indazoles, docking studies have provided key insights into their interactions with various protein targets.

Research on a novel series of Factor Xa inhibitors revealed that a 7-fluoroindazole moiety plays a critical role in binding. acs.org X-ray co-crystal structures showed that the fluorine atom at the 7-position forms a favorable hydrogen bond with the backbone amide proton of Gly216 in the protein's S1 pocket (distance of 2.9 Å). This interaction mimics a key hydrogen bond formed by the carbonyl group of previously reported amide-based inhibitors, demonstrating how fluorine can serve as a bioisosteric replacement to enhance binding affinity. acs.org

Similarly, docking experiments of fluorinated indazoles into the active site of neuronal nitric oxide synthase (nNOS) have been performed to explore their inhibitory potential. researchgate.netmdpi.com In a study involving a related compound, 3-bromo-7-nitroindazole, key interactions identified included hydrogen bonds between the 7-substituent and residues Tyr588 and Met589, as well as a π-π stacking interaction between the indazole's pyrazole (B372694) ring and the heme cofactor. researchgate.netmdpi.com These computational models provide a rationale for the observed inhibitory activity and guide the synthesis of new derivatives with improved potency. researchgate.net While docking is a powerful predictive tool, results can be refined using more computationally intensive methods like molecular dynamics to account for protein flexibility and the presence of multiple potential binding modes. acs.org

Indazole DerivativeProtein TargetKey Interacting ResiduesType of Interaction
7-Fluoroindazole derivative (51a)Factor XaGly216Hydrogen Bond (F···H-N) acs.org
3-Aminoindazole derivative (27a)FGFR1Ala564, Glu562Hydrogen Bond nih.gov
3-Aminoindazole derivative (27a)FGFR1Phe489π-π Stacking nih.gov
3-Aminoindazole derivative (27a)FGFR1Val492, Ala640Hydrophobic (Fluorine) nih.gov
3-Bromo-7-nitroindazole (3B7NI)nNOSTyr588, Met589Hydrogen Bond researchgate.net
3-Bromo-7-nitroindazole (3B7NI)nNOSHEM750π-π Stacking researchgate.netmdpi.com

Quantum Chemical Calculations: Density Functional Theory (DFT) and Free Energy Perturbation (FEP) in Indazole Research

Quantum chemical calculations provide a deeper understanding of the electronic structure, reactivity, and energetic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) is a widely used method for studying indazole derivatives. DFT calculations are employed to optimize molecular geometries and to determine a range of physicochemical properties. mdpi.comnih.gov These include calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov DFT has also been used to investigate the reaction mechanisms of indazole synthesis and functionalization. For instance, calculations of partial charges and Fukui indices on the indazole nitrogen atoms helped to rationalize the observed regioselectivity in N-alkylation reactions, explaining why certain reagents favor substitution at the N1 versus the N2 position. beilstein-journals.org

Derivative TypeMethodCalculated ParameterSignificance
Indazole DerivativesDFT (B3LYP/6-311+G(d,p))HOMO-LUMO Energy GapPredicts chemical reactivity and stability. nih.gov
Indazole DerivativesDFT (NBO Analysis)Partial Charges on N1/N2Explains regioselectivity in alkylation reactions. beilstein-journals.org
Arylsulphonyl IndazolesSAPT0Ligand-Amino Acid Interaction EnergyDecomposes binding energy into electrostatic, exchange, induction, and dispersion terms. nih.gov
Indazole DerivativesFEP/QM/MMRelative Binding Free EnergyProvides highly accurate ranking of ligand binding affinities, validating experimental results. science.gov

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate relative binding free energies between a series of ligands and a protein target. science.govresearchgate.net While computationally expensive, FEP is considered one of the most accurate techniques for predicting ligand potency. science.gov In the context of indazole research, FEP has been successfully applied to validate binding modes and affinity predictions. science.gov For example, FEP calculations performed on a series of indazole derivatives targeting the enzyme D-amino acid oxidase (DAAO) showed excellent agreement with their experimentally measured binding affinities. science.gov FEP is particularly valuable in lead optimization, where it can be used to accurately rank proposed chemical modifications and prioritize the synthesis of the most promising compounds.

Conformational Analysis and Tautomeric Stability Studies of Indazole Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its stable tautomeric form. For 7-Fluoro-2-methyl-2H-indazole, both aspects are well-defined.

Conformational Analysis investigates the different spatial arrangements of a molecule and their relative energies. For a ligand to bind to a protein, it must adopt a specific conformation, often referred to as the "bioactive conformation." The energy required for the ligand to adopt this conformation, known as the conformational strain energy, can impact binding affinity. nih.gov In related systems, computational studies have shown that pre-organization of a ligand through intramolecular hydrogen bonds can reduce this strain energy, thus favoring binding. nih.gov The planar, rigid nature of the indazole core in this compound limits its conformational flexibility, which can be an advantage in drug design as it reduces the entropic penalty upon binding.

Structure-Based Drug Design and De Novo Design Approaches for Novel Indazole Chemotypes

The indazole scaffold is a privileged structure in medicinal chemistry, and advanced computational techniques are used to design novel indazole-based compounds with desired therapeutic profiles.

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target, typically obtained from X-ray crystallography or NMR, to design ligands that can bind with high affinity and selectivity. nih.gov The molecular docking studies described previously are a cornerstone of SBDD. For example, the discovery that the 7-fluoro group of an indazole can form a key hydrogen bond with the protein backbone of Factor Xa provides a clear design strategy: maintain this group and modify other parts of the molecule to optimize interactions with other pockets of the active site. acs.org This rational, iterative process of design, synthesis, and testing accelerates the discovery of potent and selective inhibitors.

De Novo Design is an approach that aims to construct entirely new molecules from the ground up. acs.org This can be done by computationally assembling small molecular fragments within the binding site of a target protein. Fragment-led de novo design has been used to discover novel 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). nih.gov The process involves identifying small, simple fragments that bind to a key region of the target, such as the hinge region of a kinase, and then using computational algorithms to "grow" these fragments into more complex, drug-like molecules with high predicted affinity. acs.org This approach is powerful for exploring novel chemical space and identifying new indazole chemotypes that may not be discovered through traditional screening or modification of existing compounds. nih.govnih.gov

Future Perspectives and Advanced Applications of 7 Fluoro 2 Methyl 2h Indazole in Chemical Biology

7-Fluoro-2-methyl-2H-indazole as a Key Building Block in Complex Molecule Synthesis

The synthesis of complex, biologically active molecules often relies on the use of versatile and functionalized building blocks. alfa-chemistry.com this compound serves as a critical intermediate in the construction of more elaborate molecular architectures, a role underscored by its increasing presence in the scientific literature and chemical supplier catalogs. The fluorinated indazole core provides a stable and synthetically tractable platform for further chemical modifications. acs.org

The presence of the fluorine atom at the 7-position influences the reactivity of the indazole ring system, allowing for regioselective functionalization. This is a crucial aspect in the synthesis of complex molecules where precise control over the placement of substituents is paramount. For instance, the fluorine atom can modulate the acidity and basicity of the nearby nitrogen atoms, thereby directing subsequent reactions. tandfonline.com Synthetic routes to access derivatives of this compound often involve multi-step sequences, including reactions like bromination, amidation, Grignard reactions, and cyclization. researchgate.net

The utility of fluorinated indazoles as building blocks is further highlighted by their application in the synthesis of inhibitors for various enzymes. For example, 7-fluoroindazoles have been developed as potent and selective inhibitors of factor Xa, a key enzyme in the coagulation cascade. acs.org In these inhibitors, the 7-fluoro group on the indazole scaffold serves as a bioisostere for a carbonyl group, forming a crucial hydrogen bond with the protein backbone. acs.org This demonstrates how the unique properties of the fluorine atom can be harnessed to achieve desired biological activity.

Table 1: Selected Reactions for the Functionalization of the Indazole Scaffold

Reaction Type Reagents and Conditions Purpose Reference
Oxidation Potassium permanganate, chromium trioxide Formation of carboxylic acids or ketones
Reduction Hydrogen gas with palladium catalyst Formation of corresponding amines or alcohols
Electrophilic Substitution Bromine or chlorine with a Lewis acid catalyst Halogenation of the benzene (B151609) ring
Suzuki-Miyaura Coupling Palladium catalysts Formation of C-C bonds with boronic acids/esters

Potential for Targeted Degradation Technologies Utilizing the Indazole Scaffold (e.g., PROTACs)

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) being a prominent example. biorxiv.org PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The design of effective PROTACs relies on the identification of suitable ligands that can bind to the E3 ligase.

Recent research has identified the indazole scaffold as a promising ligand for the Cereblon (CRBN) E3 ligase, a commonly used E3 ligase in PROTAC design. biorxiv.org Specifically, an indazole-based compound was identified in a high-throughput screen and shown to bind to CRBN with an affinity comparable to that of pomalidomide, a well-established CRBN binder. biorxiv.org This discovery opens up new avenues for the development of novel PROTACs that utilize the indazole scaffold as the E3 ligase handle.

The use of a this compound core in this context could offer several advantages. The fluorine atom can enhance the binding affinity of the ligand to CRBN, improve its metabolic stability, and modulate its physicochemical properties to be more favorable for a PROTAC molecule. rsc.orgtandfonline.com Given that many PROTACs suffer from poor drug-like properties, such as high molecular weight and lipophilicity, the ability to fine-tune these properties through fluorination is highly valuable. biorxiv.org The indazole scaffold, with its favorable trade-off between affinity, molecular weight, and lipophilicity, presents an attractive starting point for the design of the next generation of PROTACs. biorxiv.org

Exploration of Novel Therapeutic Targets for this compound Derivatives

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netresearchgate.net Consequently, indazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govrjpbcs.com The introduction of a fluorine atom, as in this compound, can further expand the therapeutic potential of this scaffold by enabling interactions with novel biological targets. rsc.org

The fluorine atom can participate in various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can contribute to the binding affinity and selectivity of a drug molecule for its target. acs.org For example, the 7-fluoro group in a series of factor Xa inhibitors was found to form a hydrogen bond with a glycine (B1666218) residue in the protein's active site, an interaction that was crucial for the inhibitor's potency. acs.org

The exploration of novel therapeutic targets for this compound derivatives is an active area of research. Given the diverse biological activities reported for other fluorinated indazoles, it is plausible that derivatives of this compound could be developed as inhibitors of kinases, modulators of ion channels, or as agents targeting other protein-protein interactions. rsc.orgnih.gov Structure-activity relationship (SAR) studies, guided by computational modeling and experimental screening, will be instrumental in identifying new therapeutic applications for this versatile scaffold.

Table 2: Examples of Biological Targets for Indazole Derivatives

Target Therapeutic Area Example Compound/Derivative Reference
Factor Xa Anticoagulation 7-Fluoroindazoles acs.org
Cereblon (CRBN) E3 Ligase Targeted Protein Degradation (PROTACs) Indazole-based ligands biorxiv.org
Fibroblast Growth Factor Receptor (FGFR) Oncology Indazole derivatives nih.govmdpi.com
Anaplastic Lymphoma Kinase (ALK) Oncology Entrectinib (B1684687) (an indazole derivative) nih.gov
Neuronal Nitric Oxide Synthase (nNOS) Neurological Disorders 7-Nitroindazole austinpublishinggroup.com

Interdisciplinary Research Directions in Fluorinated Heterocyclic Chemistry and Drug Discovery

The continued advancement in the application of this compound and other fluorinated heterocycles will be driven by interdisciplinary research that bridges the gap between synthetic chemistry, chemical biology, and computational sciences. mdpi.comstonybrook.edu

Synthetic Methodology: The development of novel and efficient synthetic methods for the preparation and functionalization of fluorinated heterocycles remains a key research area. acs.org This includes the exploration of new fluorinating reagents, catalytic systems, and reaction conditions that allow for greater control over regioselectivity and stereoselectivity. hu-berlin.dechim.it The application of flow chemistry and high-throughput screening techniques can accelerate the discovery of new synthetic routes and the optimization of existing ones.

Chemical Biology and Target Identification: The use of this compound-based chemical probes will be crucial for identifying and validating new biological targets. These probes can be designed to incorporate photo-affinity labels or clickable handles, enabling their use in chemoproteomic studies to identify the proteins with which they interact within a cellular context.

Computational Chemistry: In silico methods, such as molecular docking and molecular dynamics simulations, will play an increasingly important role in the design of new this compound derivatives with improved potency and selectivity. nih.gov Computational studies can provide insights into the binding modes of these compounds with their targets, guiding the rational design of new analogs with enhanced properties.

Materials Science: The unique electronic and photophysical properties of fluorinated heterocycles also make them attractive for applications in materials science. numberanalytics.comossila.com For example, they can be used as building blocks for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials. ossila.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Pomalidomide
Entrectinib
7-Nitroindazole

Q & A

Q. What are the common synthetic routes for 7-Fluoro-2-methyl-2H-indazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of fluorinated aniline precursors with nitrile or carbonyl reagents. For example, a nitro-substituted indazole derivative can be synthesized via Schiff base formation followed by cyclization under reflux conditions . Key factors include:
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to promote cyclization.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature : Controlled heating (80–120°C) minimizes side reactions .
    Yield optimization requires iterative adjustment of these parameters and monitoring via TLC or HPLC.

Q. How is this compound characterized analytically?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H-NMR : Look for characteristic singlet peaks for methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). Fluorine substitution deshields adjacent protons, shifting signals upfield .
  • IR : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 165.17 for the unsubstituted core) .

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer : While direct data on this compound is limited, structurally related indazoles show:
  • Antimicrobial Activity : Test via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anti-inflammatory Effects : Evaluate using carrageenan-induced rat paw edema models .
  • Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence-based assays .

Q. How do substituent positions affect the compound’s physicochemical properties?

  • Methodological Answer : Substituent effects are critical for solubility and bioactivity. For example:
Substituent PositionEffectExample from Analogues
7-Fluoro Increases metabolic stability via reduced CYP450 interactions7-Methoxy-2-methyl-2H-indazole shows enhanced plasma half-life
2-Methyl Enhances lipophilicity (logP ↑), improving membrane permeability6-Methylindazole derivatives exhibit higher BBB penetration
Computational tools (e.g., COSMO-RS) can predict logP and pKa shifts .

Q. What strategies are recommended for literature review on this compound?

  • Methodological Answer :
  • Databases : Search PubMed, Reaxys, and CAS SciFinder using keywords like "7-Fluoro-2-methylindazole" and "indazole derivatives + fluorination."
  • Patents : Use Google Patents or Espacenet to identify synthetic methods (e.g., WO2021/123456A1).
  • Cross-Referencing : Track citations in foundational papers (e.g., indazole cyclization mechanisms ).

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound under scale-up conditions?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature (70–130°C), and solvent ratios to identify optimal conditions .
  • Continuous Flow Chemistry : Reduces side reactions via precise control of residence time and mixing .
  • Work-Up : Use column chromatography with gradient elution (hexane:EtOAc) to isolate pure product .

Q. What structure-activity relationships (SAR) govern this compound’s pharmacological profile?

  • Methodological Answer :
  • Fluorine’s Role : Para-fluoro substituents enhance binding to hydrophobic enzyme pockets (e.g., COX-2) via halogen bonding .
  • Methyl Group Impact : 2-Methyl substitution increases steric bulk, reducing off-target interactions (e.g., hERG channel inhibition) .
  • Heterocyclic Fusion : Fusing imidazole rings (e.g., imidazo[1,2-a]indazole) can amplify anticancer activity .

Q. How to resolve contradictions in reported biological data for indazole derivatives?

  • Methodological Answer :
  • Assay Standardization : Compare IC₅₀ values using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Metabolic Stability Testing : Use liver microsomes to identify species-specific differences (e.g., human vs. rodent CYP450 metabolism) .
  • Crystallography : Solve co-crystal structures with target proteins (e.g., kinases) to validate binding modes .

Q. What novel applications exist for this compound in materials science?

  • Methodological Answer :
  • Organic Electronics : Incorporate into OLEDs as electron-transport layers; measure HOMO/LUMO via cyclic voltammetry .
  • Metal-Organic Frameworks (MOFs) : Coordinate with Cu(II) or Zn(II) nodes to create porous catalysts; characterize via BET surface area analysis .

Key Considerations for Researchers

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, purity of reagents) to ensure reproducibility .
  • Toxicity Screening : Prioritize Ames tests and in vitro hepatotoxicity assays early in development .
  • Collaborative Tools : Share spectral data via platforms like NMRShiftDB or PubChem to accelerate validation .

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